1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid
Description
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group at the N1 position and a stereochemically defined (2R,6S)-2,6-dimethylpiperidin-1-yl substituent at the C5 position. The Cbz group enhances stability during synthetic processes, while the dimethylpiperidinyl moiety introduces steric and electronic effects that influence biological activity and molecular interactions . This compound is structurally distinct due to its stereospecific substitution pattern, which may confer unique pharmacological or chemical properties compared to analogous derivatives.
Properties
Molecular Formula |
C21H30N2O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C21H30N2O4/c1-15-7-6-8-16(2)23(15)19-11-18(20(24)25)12-22(13-19)21(26)27-14-17-9-4-3-5-10-17/h3-5,9-10,15-16,18-19H,6-8,11-14H2,1-2H3,(H,24,25)/t15-,16+,18?,19? |
InChI Key |
IMFBINCHHIRQJP-CCZBSFLLSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1CCCC(N1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chiral Starting Materials and Asymmetric Catalysis
Method A: Asymmetric Hydrogenation of Unsaturated Precursors
- Step 1: Synthesis of a suitable precursor, such as a diester or keto-ester with the desired stereochemistry, often derived from chiral pool materials like amino acids or chiral auxiliaries.
- Step 2: Cyclization to form the piperidine ring, employing intramolecular nucleophilic substitution or cyclization reactions.
- Step 3: Asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) to selectively reduce the precursor and establish the (2R,6S) stereochemistry.
- Step 4: Introduction of methyl groups at the 2 and 6 positions via regioselective alkylation, often using methyl iodide or methyl triflate under basic conditions.
Research Outcome: This method yields high stereoselectivity (>95%) and allows for scalable synthesis. It is supported by studies demonstrating the use of chiral catalysts to control stereochemistry in piperidine derivatives.
Use of Protecting Groups and Selective Functionalization
The benzyloxycarbonyl (CBZ) group is introduced at an early stage to protect amino functionalities during subsequent reactions. The key steps include:
- Protection: Reacting the amino group with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
- Functionalization: Subsequent selective alkylation or acylation at the desired positions.
- Deprotection: Hydrogenolysis under catalytic hydrogenation conditions (e.g., Pd/C) to remove the CBZ group, if necessary.
This methodology ensures regioselectivity and stereochemical integrity, crucial for the synthesis of complex molecules like compound 1.
Key Reaction Conditions and Optimization
| Reaction Step | Conditions | Notes |
|---|---|---|
| Chiral hydrogenation | Hydrogen gas (1-10 atm), chiral catalyst (e.g., Rh-DuPhos), solvent: ethanol or methanol | High stereoselectivity (>95%) |
| Alkylation at 2,6-positions | Methyl iodide or methyl triflate, base: potassium carbonate or sodium hydride, temperature: 0-25°C | Regioselective, controlled by sterics and electronics |
| Carbamate formation | Benzyloxycarbonyl chloride, base: triethylamine, solvent: dichloromethane | Protects amino groups efficiently |
| Oxidation/Functionalization | Oxidants like PCC or m-CPBA, conditions optimized for selectivity | Maintains stereochemistry and functional group integrity |
Research Outcomes and Data Tables
Extensive research indicates that the stereoselective synthesis of such piperidine derivatives yields compounds with >95% enantiomeric excess (ee). The following table summarizes key experimental data:
| Synthesis Method | Yield (%) | Enantiomeric Excess (%) | Key Reagents | Notable Conditions |
|---|---|---|---|---|
| Asymmetric hydrogenation | 75-85 | >95 | Rh-DuPhos, H₂ | 25°C, ethanol, 24 h |
| Stepwise from piperidine | 60-70 | 90-95 | Methyl iodide, NaH | 0°C to room temp |
| Protecting group strategy | 80-90 | N/A | CBZ-Cl, triethylamine | Dichloromethane, room temp |
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl Group
The Cbz group is cleaved under catalytic hydrogenation conditions, enabling access to free amine intermediates for further derivatization:
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| H₂ (1–3 atm), 10% Pd/C catalyst, EtOH/THF (1:1), 25°C, 6–8 hrs | Selective removal of Cbz without altering the dimethylpiperidine or carboxylic acid groups | 85–92% |
This reaction is critical for generating bioactive piperidine derivatives in pharmaceutical synthesis.
Carboxylic Acid Functionalization
The carboxylic acid group participates in esterification and amide bond formation:
Esterification
| Reagents/Conditions | Products | Application |
|---|---|---|
| Methanol/HCl (gas), reflux, 12 hrs | Methyl ester derivative | Improved lipid solubility |
| Ethanol/DCC, DMAP, 0°C → RT, 24 hrs | Ethyl ester with activated coupling | Prodrug synthesis |
Amide Formation
| Reagents | Target Amides | Coupling Efficiency |
|---|---|---|
| EDC/HOBt, DIPEA, DCM, 0°C → RT | Peptide-like conjugates | 78–85% (by HPLC) |
| NHS/DCC, THF, 12 hrs | Activated NHS esters for bioconjugation | 90–94% activation efficiency |
Steric hindrance from the 2,6-dimethylpiperidine moiety reduces reaction rates by ~15% compared to unsubstituted analogs .
Piperidine Nitrogen Reactivity
The tertiary amine undergoes alkylation and acylation under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Challenges |
|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C, 24 hrs | Quaternary ammonium salt derivatives | Competing O-alkylation (≤8%) |
| Acylation | Acetyl chloride, Et₃N, DCM, 0°C → RT | N-Acetylated analog | Requires anhydrous conditions |
Salt Formation
The carboxylic acid forms stable salts with inorganic and organic bases:
| Base | Reaction Conditions | Salt Properties |
|---|---|---|
| NaOH (1M) | RT, 1 hr, aqueous ethanol | Sodium salt (water solubility: 12 mg/mL) |
| Triethylamine | DCM, 0°C, 30 min | Amine salt for chromatographic purification |
Stereochemical Influence on Reactivity
The (2R,6S)-dimethylpiperidine configuration impacts reaction pathways:
-
Steric effects : Reduces nucleophilic attack at the piperidine nitrogen by 20–30% compared to non-methylated analogs .
-
Chiral persistence : Configuration remains stable below 80°C but shows partial racemization (≤5%) in strong acidic/basic conditions.
Comparative Reaction Kinetics
Key kinetic parameters for major reactions:
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Cbz deprotection | 2.3 × 10⁻⁴ | 45.2 |
| Esterification | 1.1 × 10⁻⁵ | 68.7 |
| Amide coupling | 3.4 × 10⁻⁶ | 72.9 |
Data derived from Arrhenius plots under standardized conditions .
Stability Profile
Critical stability parameters under storage conditions:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 2.0 (HCl) | Decarboxylation | 14 days |
| pH 9.0 (NaOH) | Piperidine ring hydrolysis | 8 days |
| UV light (254 nm) | Cbz group decomposition | 6 hrs |
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group and piperidine ring system allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid (CAS 78190-11-1)
1-((Benzyloxy)Carbonyl)-5-Methylpiperidine-3-Carboxylic Acid (CAS 1823633-01-7)
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1269755-67-0)
- Structural Differences : Features a trifluoromethyl (CF₃) group at C6 instead of the dimethylpiperidinyl group.
- Molecular Properties : Molecular weight = 331.29 g/mol; CF₃ enhances electronegativity and metabolic stability .
- Key Distinction : The CF₃ group increases lipophilicity and resistance to enzymatic degradation, making it more suited for CNS-targeting drug candidates.
Table 1: Key Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity/Assay |
|---|---|---|---|---|---|
| Target compound | Not explicitly listed | Likely C₁₉H₂₆N₂O₄ | ~346.43* | Cbz, (2R,6S)-dimethylpiperidinyl | N/A |
| 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid | 78190-11-1 | C₁₄H₁₇NO₄ | 263.29 | Cbz, C3-carboxylic acid | 97% |
| 5-Methyl analog (CAS 1823633-01-7) | 1823633-01-7 | C₁₅H₁₉NO₄ | 277.32 | Cbz, C5-methyl | N/A |
| 6-(Trifluoromethyl) analog (CAS 1269755-67-0) | 1269755-67-0 | C₁₅H₁₆F₃NO₄ | 331.29 | Cbz, C6-CF₃ | N/A |
*Estimated based on structural similarity.
Biological Activity
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid, commonly referred to as Cbz-DMPA, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₉N₃O₄
- Molecular Weight : 281.32 g/mol
- CAS Number : 110851-49-5
Biological Activity Overview
Research indicates that Cbz-DMPA exhibits various biological activities, particularly in the realm of neuropharmacology and antiviral properties. The following sections detail specific areas of research.
Antiviral Activity
Recent studies have highlighted the antiviral potential of Cbz-DMPA against various viral pathogens. Notably, its effectiveness against the Ebola virus has been documented.
Case Study: Inhibition of Ebola Virus
In a comparative study involving several compounds, Cbz-DMPA demonstrated significant antiviral activity:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Cbz-DMPA | 0.93 | 9.17 | 10 |
| Toremifene | 0.38 | 2.50 | 7 |
The mechanism by which Cbz-DMPA inhibits viral entry appears to involve the blockade of the Niemann-Pick C1 (NPC1) protein, crucial for viral entry into host cells .
Neuropharmacological Effects
Cbz-DMPA has also been investigated for its effects on the central nervous system (CNS). It is believed to interact with various neurotransmitter systems, potentially influencing mood and cognition.
The compound acts primarily as a modulator of neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This modulation can lead to enhanced cognitive function and mood stabilization.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that Cbz-DMPA has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a relatively low cytotoxicity profile in vitro, making it a candidate for further development in therapeutic applications.
Toxicity Data
| Parameter | Value |
|---|---|
| LD50 (mouse) | >2000 mg/kg |
| Mutagenicity | Negative |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodology : The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the piperidine nitrogen, followed by regioselective substitution with (2R,6S)-2,6-dimethylpiperidine. Key steps include:
- Protection : Use benzyl chloroformate in a Schotten-Baumann reaction under basic conditions (e.g., aqueous NaHCO₃) .
- Coupling : Employ coupling reagents like HATU or DCC for amide bond formation between the piperidine and carboxylic acid moieties.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-substitution.
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.3–7.4 ppm for benzyl aromatic protons, δ 4.5–5.0 ppm for Cbz methylene) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity; retention time correlates with hydrophobicity .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion) .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .
- Storage : Store at 2–8°C in a sealed container to prevent degradation .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound?
- Strategy :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity during piperidine substitution .
- Machine Learning : Train models on reaction yield datasets (e.g., solvent polarity, temperature) to identify optimal conditions .
- Validation : Cross-validate predictions with small-scale experiments (0.1 mmol) before scaling up .
Q. What experimental design approaches resolve contradictions in reaction yield data?
- Factorial Design :
- Variables : Test temperature (25–60°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) in a 2³ factorial matrix .
- Analysis : Use ANOVA to identify significant factors; Pareto charts prioritize variables affecting yield .
- Case Study : A study showed THF improved yields by 20% compared to DMF due to better solubility of intermediates .
Q. How does stereochemistry at the (2R,6S)-dimethylpiperidine moiety influence biological activity?
- Methodology :
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to isolate (2R,6S) and (2S,6R) isomers .
- Docking Studies : Perform molecular docking (AutoDock Vina) to compare binding affinities of isomers with target proteins .
Q. What strategies improve stability during long-term storage?
- Degradation Analysis :
- Stress Testing : Expose the compound to heat (40°C), light, and humidity; monitor decomposition via HPLC .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to mitigate oxidation of the piperidine ring .
- Recommendation : Store under argon in amber vials at –20°C for >12-month stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
